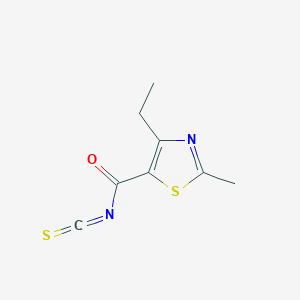
4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-2-methylthiazole-5-carbonyl isothiocyanate is a chemical compound with the molecular formula C8H8N2OS2. It is part of the isothiocyanate family, known for their diverse applications in organic synthesis, medicinal chemistry, and biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-ethyl-2-methylthiazole-5-carbonyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide under basic conditions to form dithiocarbamate salts, which are then desulfurized to yield isothiocyanates . Another method includes the use of thiophosgene or its derivatives, although these reagents are highly toxic .
Industrial Production Methods
In industrial settings, the synthesis of isothiocyanates often employs catalytic amounts of amine bases, such as DBU, in the presence of elemental sulfur and isocyanides. This method is optimized for sustainability, using benign solvents like Cyrene™ or γ-butyrolactone under moderate heating (40°C) .
Analyse Des Réactions Chimiques
Types of Reactions
4-ethyl-2-methylthiazole-5-carbonyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioureas.
Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioureas, and various substituted derivatives .
Applications De Recherche Scientifique
4-ethyl-2-methylthiazole-5-carbonyl isothiocyanate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-ethyl-2-methylthiazole-5-carbonyl isothiocyanate involves its electrophilic nature, which allows it to react with nucleophiles such as amines and thiols. This reactivity is crucial for its role in bioconjugation and the formation of thioureas . The molecular targets and pathways involved include interactions with proteins and enzymes, leading to modifications that can alter their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl isothiocyanate: Used in amino acid sequencing (Edman degradation).
Fluorescein isothiocyanate: Used in biological assays for DNA and proteins.
Uniqueness
4-ethyl-2-methylthiazole-5-carbonyl isothiocyanate is unique due to its specific structure, which imparts distinct reactivity and biological activity compared to other isothiocyanates. Its thiazole ring enhances its stability and reactivity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C8H8N2OS2 |
|---|---|
Poids moléculaire |
212.3 g/mol |
Nom IUPAC |
4-ethyl-2-methyl-1,3-thiazole-5-carbonyl isothiocyanate |
InChI |
InChI=1S/C8H8N2OS2/c1-3-6-7(8(11)9-4-12)13-5(2)10-6/h3H2,1-2H3 |
Clé InChI |
NEANCYVWVQUFSQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(SC(=N1)C)C(=O)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


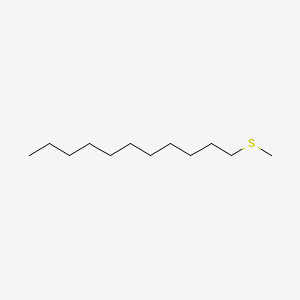
![Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13902091.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoate](/img/structure/B13902094.png)
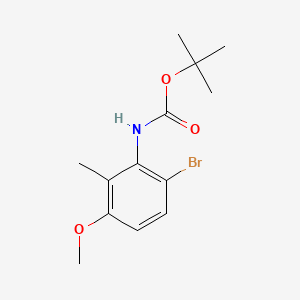
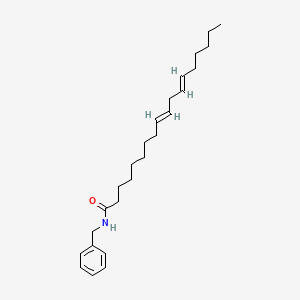
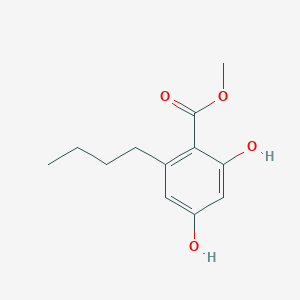

![3-Amino-3-(3-methoxy-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B13902139.png)
![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)
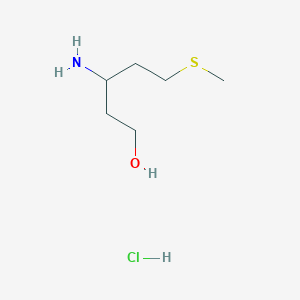
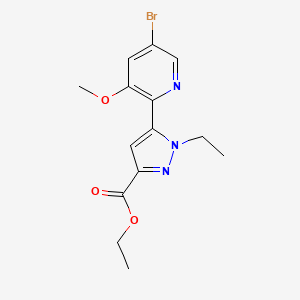
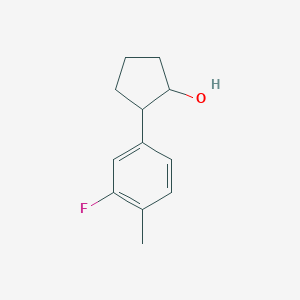
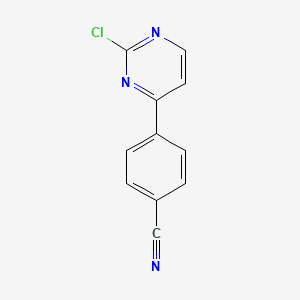
![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
